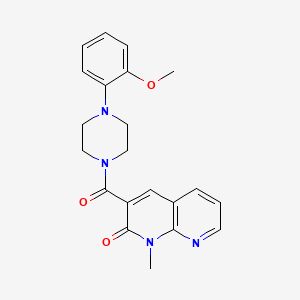
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a naphthyridine core linked to a piperazine moiety and a methoxyphenyl group. This structural configuration is believed to contribute to its biological activities.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Naphthyridine Core | 1,8-Naphthyridin-2(1H)-one |
| Piperazine Group | 4-(2-Methoxyphenyl)piperazine |
| Functional Group | Carbonyl (C=O) |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine ring is known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which may underlie its psychoactive effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation.
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Studies have demonstrated its ability to enhance serotonergic activity, which may lead to antidepressant effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : A study evaluated the efficacy of the compound against breast cancer cell lines. Results indicated that it significantly reduced cell viability (IC50 = 25 µM) compared to control groups, suggesting potent anticancer properties.
- Neuropharmacological Assessment : In a behavioral study using rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits carbonic anhydrase enzymes (hCA I and II), which are implicated in various physiological processes including respiration and acid-base balance.
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-23-19-15(6-5-9-22-19)14-16(20(23)26)21(27)25-12-10-24(11-13-25)17-7-3-4-8-18(17)28-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLKRSQBVXRKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














